molecular formula C22H29N3O B7635840 2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B7635840
M. Wt: 351.5 g/mol
InChI Key: DUIRRAVNVDDYMQ-UHFFFAOYSA-N
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Description

2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities, making this compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:

  • Formation of Piperazine Derivative: : Piperazine is reacted with 2-methylphenyl halide to form the piperazine derivative.

  • Acetylation: : The piperazine derivative is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.

  • Coupling with Trimethylphenylamine: : Finally, the acetylated piperazine is coupled with 2,4,6-trimethylphenylamine to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the piperazine ring, involving nucleophiles like amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: : Amines, alcohols, and suitable solvents

Major Products Formed

  • Oxidation: : Oxidized derivatives of the compound

  • Reduction: : Reduced derivatives of the compound

  • Substitution: : Substituted derivatives at the piperazine ring

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide exerts its effects involves binding to specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves interactions with receptors or enzymes that modulate biological processes.

Comparison with Similar Compounds

This compound is unique compared to other piperazine derivatives due to its specific structural features and potential biological activities. Similar compounds include:

  • Trimetazidine: : Used in the treatment of angina pectoris.

  • Ranolazine: : Used for the management of chronic angina.

  • Befuraline: : Investigated for its cardiovascular effects.

These compounds share the piperazine core but differ in their substituents and biological activities, highlighting the uniqueness of 2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide.

Properties

IUPAC Name

2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-16-13-18(3)22(19(4)14-16)23-21(26)15-24-9-11-25(12-10-24)20-8-6-5-7-17(20)2/h5-8,13-14H,9-12,15H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIRRAVNVDDYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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